molecular formula C20H24ClNO B039422 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine CAS No. 119491-62-2

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine

Cat. No. B039422
CAS RN: 119491-62-2
M. Wt: 329.9 g/mol
InChI Key: WVZRWNPPXYLQBI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine, also known as 3-chloro-2-methyl-4-phenylmorpholine, is a heterocyclic compound that has been extensively studied for its various properties and applications. It is of particular interest because of its ability to act as a chiral ligand in asymmetric synthesis. This compound has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology.

Scientific Research Applications

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including antifungal agents and antibiotics. It has also been used in the synthesis of pharmaceutical intermediates and other organic compounds. Additionally, it has been used in the synthesis of chiral ligands for asymmetric synthesis.

Mechanism Of Action

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine acts as a chiral ligand in asymmetric synthesis. It binds to a metal center, forming a complex that can be used for the synthesis of optically active compounds. Additionally, it has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been found to have anti-inflammatory and anti-cancer effects in animal models.

Advantages And Limitations For Lab Experiments

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is a potent inhibitor of certain enzymes, making it useful for studying enzyme inhibition. However, it is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it can be toxic to humans and animals in large doses.

Future Directions

The future directions for 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine are numerous. Further research is needed to determine its efficacy as a drug and to identify other potential applications. Additionally, further research is needed to determine its potential toxicity and to identify any other potential adverse effects. Additionally, further research is needed to develop more efficient synthesis methods and to identify other potential chiral ligands for asymmetric synthesis. Finally, further research is needed to identify other potential biochemical and physiological effects of this compound.

Synthesis Methods

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine can be synthesized in two different ways. The first method is a direct synthesis, which involves the reaction of 2-chloro-4-methyl-1-phenylpropan-2-ol with morpholine in the presence of a base such as sodium hydroxide. This reaction yields 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine as the main product. The second method is a condensation reaction, which involves the reaction of 2-chloro-4-methyl-1-phenylpropan-2-ol with morpholine in the presence of an acid such as hydrochloric acid. This reaction yields 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholineethyl-4-phenylmorpholine as the main product.

properties

IUPAC Name

2-(3-chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c1-20(2,14-16-7-4-3-5-8-16)22-11-12-23-19(15-22)17-9-6-10-18(21)13-17/h3-10,13,19H,11-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZRWNPPXYLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600673
Record name 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine

CAS RN

119491-62-2
Record name 2-(3-Chlorophenyl)-4-(2-methyl-1-phenylpropan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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